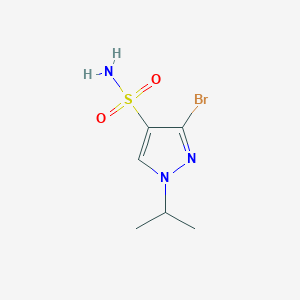

3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

CAS No.: 1946812-58-3

Cat. No.: VC5376446

Molecular Formula: C6H10BrN3O2S

Molecular Weight: 268.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1946812-58-3 |

|---|---|

| Molecular Formula | C6H10BrN3O2S |

| Molecular Weight | 268.13 |

| IUPAC Name | 3-bromo-1-propan-2-ylpyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C6H10BrN3O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12) |

| Standard InChI Key | HTOKGEBLGQFQNA-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=C(C(=N1)Br)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (CAS: 1946812-58-3) is characterized by the following properties :

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀BrN₃O₂S |

| Molecular Weight | 268.13 g/mol |

| SMILES | CC(C)N1C=C(C(=N1)Br)S(=O)(=O)N |

| Key Functional Groups | Bromine (C3), sulfonamide (C4), isopropyl (N1) |

The compound’s structure combines a pyrazole ring substituted with bromine at position 3, a sulfonamide group at position 4, and an isopropyl group at position 1. This arrangement confers unique electronic and steric properties, making it a candidate for drug discovery and materials science .

Physicochemical Properties

Limited experimental data are available, but computational predictions and analog comparisons suggest:

The sulfonamide group enhances water solubility compared to non-polar pyrazole analogs, while bromine increases molecular weight and steric hindrance .

Biological and Pharmacological Research

Hypothesized Mechanisms of Action

Pyrazole-sulfonamides are known for their ability to inhibit enzymes (e.g., cyclooxygenase) and interact with biological targets via hydrogen bonding . Specific to this compound:

-

Antimicrobial Potential: Sulfonamide groups are classic antibacterial agents, disrupting folate synthesis .

-

Anticancer Activity: Brominated pyrazoles induce apoptosis in cancer cells by caspase activation .

-

Anti-inflammatory Effects: Pyrazole cores inhibit COX-2, reducing prostaglandin synthesis .

Comparative Studies

While direct studies on this compound are scarce, structurally related analogs demonstrate:

-

IC₅₀ Values: 16–64 µg/mL against Gram-negative bacteria (e.g., E. coli) .

-

Apoptosis Induction: Up to 70% cell death in metastatic colon cancer lines (SW-620) .

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The sulfonamide moiety facilitates interactions with enzymatic active sites, making it valuable in structure-activity relationship (SAR) studies .

-

Prodrug Development: Functionalization at the sulfonamide nitrogen could enhance bioavailability .

Material Science

-

Coordination Chemistry: Potential ligand for transition metal complexes due to sulfonamide’s lone pairs .

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume